TRP Channel Selectivity Profile: RN-1747 vs. 4α-PDD vs. GSK1016790A
RN-1747 was profiled against a panel of recombinant human TRP channels (TRPV4, TRPM8, TRPV3, TRPV1) expressed in HEK293 cells using a calcium influx assay. RN-1747 activates hTRPV4 with an EC₅₀ of 0.77 μM while requiring >30 μM for TRPM8 and TRPV3, and >100 μM for TRPV1, yielding selectivity windows of >39-fold over TRPM8/TRPV3 and >130-fold over TRPV1 [1]. By contrast, 4α-PDD (EC₅₀ ~0.2–0.37 μM at hTRPV4) has been reported to activate mouse DRG neurons independently of TRPV4 at concentrations used for channel activation, compromising its use as a selective TRPV4 probe [2]. GSK1016790A is substantially more potent (hTRPV4 EC₅₀ = 2.1–5 nM) and exhibits no activity at TRPM8 or TRPA1 at 20 μM, but its extreme potency drives endothelial barrier failure and circulatory collapse upon systemic administration in rodent and canine models, limiting its utility to in vitro or ex vivo applications [3][4].
| Evidence Dimension | TRP channel selectivity (EC₅₀ values, HEK293 calcium influx) |
|---|---|
| Target Compound Data | RN-1747: hTRPV4 EC₅₀ = 0.77 μM; TRPM8 EC₅₀ >30 μM; TRPV3 EC₅₀ >30 μM; TRPV1 EC₅₀ >100 μM |
| Comparator Or Baseline | 4α-PDD: hTRPV4 EC₅₀ ≈ 0.2–0.37 μM; TRPV4-independent DRG neuron activation reported. GSK1016790A: hTRPV4 EC₅₀ = 2.1–5 nM; no TRPM8/TRPA1 activity at 20 μM |
| Quantified Difference | RN-1747 selectivity ratio: >39-fold (TRPM8, TRPV3), >130-fold (TRPV1) vs. TRPV4. 4α-PDD lacks TRPV4-exclusive activation. GSK1016790A is ~150–385× more potent than RN-1747 at hTRPV4. |
| Conditions | HEK293 cells recombinantly expressing individual human TRP channels; intracellular calcium influx measured by Fura-2 AM (RN-1747, Vincent et al. 2009). GSK1016790A EC₅₀ from FLIPR calcium assay (Thorneloe et al. 2008). |
Why This Matters
RN-1747 provides a quantifiable selectivity margin enabling TRPV4-specific interrogation without the TRPV4-independent neuronal activation reported for 4α-PDD or the prohibitive cardiovascular toxicity of GSK1016790A in vivo.
- [1] Vincent F, Acevedo A, Nguyen MT, Dourado M, DeFalco J, Gustafson A, Spiro P, Emerling DE, Kelly MG, Duncton MAJ. Identification and characterization of novel TRPV4 modulators. Biochem Biophys Res Commun. 2009;389(3):490-494. PMID: 19737537. View Source
- [2] Alexander R, Kerby A, Aubdool AA, King J, Brain SD. 4α-phorbol 12,13-didecanoate activates cultured mouse dorsal root ganglia neurons independently of TRPV4. Br J Pharmacol. 2013;168(3):761-772. PMID: 22928857. View Source
- [3] Thorneloe KS, Sulpizio AC, Lin Z, et al. J Pharmacol Exp Ther. 2008;326(2):432-442. PMID: 18434668. View Source
- [4] Willette RN, Bao W, Nerurkar S, et al. Systemic activation of the transient receptor potential vanilloid subtype 4 channel causes endothelial failure and circulatory collapse. J Pharmacol Exp Ther. 2008;326(2):443-452. PMID: 18499744. View Source
